2,4-Dichloro-5-formyl-nicotinonitrile chemical structure and properties
2,4-Dichloro-5-formyl-nicotinonitrile chemical structure and properties
A Linchpin Scaffold for Fused Heterocyclic Drug Discovery
Executive Summary
2,4-Dichloro-5-formyl-nicotinonitrile (CAS: 176433-56-0) represents a high-value heterocyclic scaffold in medicinal chemistry. Characterized by a highly functionalized pyridine core, it features four distinct reactive sites: two nucleophilically labile chlorides at the C2 and C4 positions, an electrophilic formyl group at C5, and a nitrile group at C3. This dense functionalization makes it a "linchpin" intermediate, enabling the rapid assembly of fused bicyclic systems such as pyrido[2,3-d]pyrimidines , 1,6-naphthyridines , and pyrazolo[3,4-b]pyridines —structures ubiquitous in kinase inhibitors (e.g., EGFR, CDK) and antiviral agents.
This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, validated synthetic pathways, and regioselective transformation strategies.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Identity & Physicochemical Data
The molecule is a substituted pyridine derivative. Its stability and reactivity are governed by the electron-deficient nature of the pyridine ring, further deactivated by the nitrile and formyl groups.
| Property | Data |
| IUPAC Name | 2,4-Dichloro-5-formylpyridine-3-carbonitrile |
| CAS Number | 176433-56-0 |
| Molecular Formula | C₇H₂Cl₂N₂O |
| Molecular Weight | 201.01 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; limited solubility in water.[1] |
| Reactive Motifs | Electrophilic aromatic chlorides (C2, C4), Aldehyde (C5), Nitrile (C3) |
| Storage | Inert atmosphere (Argon/Nitrogen), 2-8°C. Moisture sensitive. |
Structural Analysis (NMR Prediction)
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¹H NMR (DMSO-d₆): The molecule is characterized by two distinct singlets.
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δ ~10.0–10.2 ppm: Aldehyde proton (–CHO).
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δ ~8.8–9.0 ppm: Pyridine C6 proton (deshielded by the adjacent N and electron-withdrawing groups).
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¹³C NMR: Expected signals for the carbonyl (~185 ppm), nitrile (~114 ppm), and four pyridine carbons (C2/C4 deshielded by Cl).
Synthetic Pathways[7][10][11]
The synthesis of 2,4-dichloro-5-formyl-nicotinonitrile typically proceeds via the chlorination of oxygenated precursors. The most robust route involves the Vilsmeier-Haack formylation followed by or concurrent with deoxychlorination using phosphorus oxychloride (POCl₃).
Primary Synthetic Route: Deoxychlorination
This protocol utilizes 2,4-dihydroxy-5-formyl-nicotinonitrile (or its tautomeric pyridone forms) as the starting material. The hydroxyl groups at C2 and C4 are converted to chlorides via nucleophilic acyl substitution activated by POCl₃.
Experimental Protocol (Representative Scale)
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Reagents: 2,4-Dihydroxy-5-formyl-nicotinonitrile (1.0 eq), Phosphorus Oxychloride (POCl₃, 5–10 eq), N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (catalytic/stoichiometric base).
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Setup: Flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).
-
Procedure:
-
Suspend the dihydroxy precursor in neat POCl₃.
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Add the amine base dropwise at 0°C (exothermic).
-
Heat the mixture to reflux (approx. 105–110°C) for 4–6 hours. Monitor by TLC/HPLC for disappearance of the starting material.
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Workup (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to quench excess POCl₃ (Caution: Violent reaction, HCl evolution).
-
Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash organic layer with saturated NaHCO₃ (to remove acid) and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallization from Hexane/DCM or flash column chromatography (SiO₂, Hexane:EtOAc gradient).
Synthesis Logic Diagram
The following diagram illustrates the transformation from acyclic precursors to the target scaffold.
Figure 1: Synthetic workflow for the generation of the 2,4-dichloro-5-formyl-nicotinonitrile scaffold.
Reactivity & Regioselectivity[11]
The versatility of this scaffold lies in the differential reactivity of its electrophilic sites. Understanding the hierarchy of reactivity is crucial for designing selective syntheses.
Hierarchy of Nucleophilic Attack
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C4-Chloride (SₙAr): The C4 position is the most reactive towards nucleophiles (amines, thiols, hydrazines). It is activated by the para-nitrile group and the ortho-pyridine nitrogen.
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C5-Aldehyde: Highly reactive towards condensation (amines -> imines) but often survives mild SₙAr conditions if the nucleophile is not a strong reducing agent.
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C2-Chloride: Less reactive than C4 due to steric hindrance and electronic factors, but can be displaced under forcing conditions or after C4 substitution.
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C3-Nitrile: generally stable but can participate in cyclization reactions (e.g., with hydrazines).
Key Transformations in Drug Discovery
A. Synthesis of Pyrazolo[3,4-b]pyridines
Reaction with hydrazine hydrate or substituted hydrazines typically initiates SₙAr at C4, followed by rapid intramolecular cyclization onto the C3-nitrile.
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Outcome: Formation of 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives.[2]
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Relevance: Kinase inhibitor scaffolds.
B. Synthesis of Pyrido[2,3-d]pyrimidines
Condensation of the C5-aldehyde with amidines or guanidines, often coupled with displacement at C4, yields pyrido-pyrimidines.
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Relevance: Dihydrofolate reductase (DHFR) inhibitors and tyrosine kinase inhibitors.
C. Selective C4-Amination
Using 1 equivalent of a primary or secondary amine at low temperature (0°C to RT) in a polar aprotic solvent (THF, DMF) selectively displaces the C4-Cl, leaving the C2-Cl and C5-CHO intact for subsequent functionalization.
Reaction Pathway Diagram
Figure 2: Divergent synthesis pathways utilizing the regioselective reactivity of the scaffold.
Safety & Handling Protocols
Hazard Classification (GHS):
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Acute Toxicity: Oral, Dermal, Inhalation (Category 3/4).
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Skin/Eye Irritation: Causes severe skin burns and eye damage (Corrosive).
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Sensitization: Potential skin sensitizer.
Operational Safety:
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Engineering Controls: All operations involving POCl₃ or the isolation of the chlorinated product must be performed in a certified chemical fume hood .
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PPE: Nitrile gloves (double-gloved recommended), lab coat, and chemical safety goggles. A face shield is advised during the quenching of POCl₃.
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Waste Disposal: Quenched reaction mixtures are highly acidic. Neutralize with sodium bicarbonate before disposal into halogenated organic waste or aqueous waste streams as appropriate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12643718, 2,4-Dichloro-5-methylpyridine (Analogue Reference). Retrieved from [Link]
-
Organic Syntheses (1954). 2-Chloronicotinonitrile.[3] Org.[3][4][5][2][6] Synth. 1954, 34, 16. (Foundational protocol for chlorination of nicotinonitriles). Retrieved from [Link]
- Mekheimer, R. A. (1997).Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives. (Establishing reactivity patterns of 2,4-dichloro-nicotinonitriles).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
